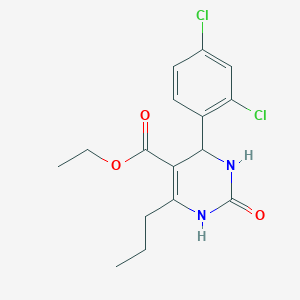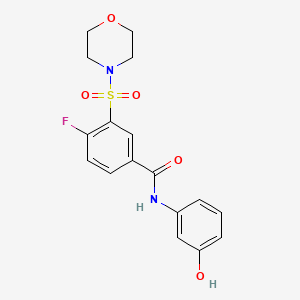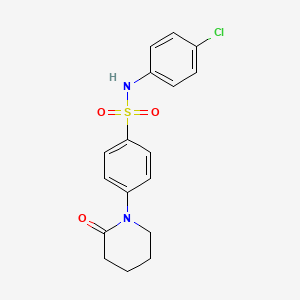
N~1~-(2-chlorophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-chlorophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 52411, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent and selective antagonist of the GABA~A~ receptor, which plays a crucial role in the central nervous system.
Mécanisme D'action
CGP 52411 acts as a competitive antagonist of the GABA~A~ receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. By binding to the receptor and preventing the binding of GABA, CGP 52411 reduces the inhibitory effects of GABA on the receptor, leading to increased neuronal excitability and decreased inhibition.
Biochemical and Physiological Effects:
CGP 52411 has been shown to have a variety of biochemical and physiological effects, including increased neuronal excitability, decreased inhibition, and altered synaptic transmission. It has also been shown to have anxiogenic and proconvulsant effects in animal models, which suggests that it may be useful in studies on anxiety and seizure disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CGP 52411 is its potency and selectivity as a GABA~A~ receptor antagonist, which makes it a valuable tool for studying the function of this receptor. However, one of the limitations of CGP 52411 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of CGP 52411, including further exploration of its effects on the GABA~A~ receptor and its potential applications in the treatment of psychiatric disorders and drug addiction. Additionally, studies on the potential off-target effects of CGP 52411 may help to improve its use as a research tool. Finally, the development of new and more potent GABA~A~ receptor antagonists may provide even more valuable tools for studying the function of this important receptor.
Méthodes De Synthèse
The synthesis of CGP 52411 involves several steps, starting with the reaction of 2,4-dichlorobenzonitrile with 2-chlorophenylmagnesium bromide to form 2-chloro-4-(2-chlorophenyl)benzonitrile. This compound is then reacted with methylsulfonyl chloride in the presence of a base to form N~2~-(methylsulfonyl)-2-chloro-4-(2-chlorophenyl)benzamide. Finally, this compound is reacted with glycine ethyl ester hydrochloride to form CGP 52411.
Applications De Recherche Scientifique
CGP 52411 has been used in a variety of scientific research applications, including studies on the GABA~A~ receptor and its role in the central nervous system. It has been shown to be a potent and selective antagonist of the GABA~A~ receptor, which makes it a valuable tool for studying the function of this receptor. CGP 52411 has also been used in studies on anxiety, depression, and other psychiatric disorders, as well as in studies on drug addiction and withdrawal.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(14-7-6-10(16)8-12(14)18)9-15(21)19-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFWFPCTSJKJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)



![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![5-(2-fluorobenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5133429.png)
![1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5133433.png)

![2-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol](/img/structure/B5133444.png)

![1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133457.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)